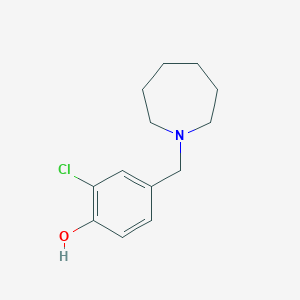
7-Chloro-2-(pyridin-4-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(pyridin-4-yl)indoline is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a chloro substituent at the 7th position and a pyridinyl group at the 2nd position of the indoline ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(pyridin-4-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroindoline and 4-bromopyridine.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple the 7-chloroindoline with 4-bromopyridine. This reaction is carried out in the presence of a base like potassium carbonate and a palladium catalyst such as palladium acetate.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide or toluene at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors or continuous flow reactors to optimize reaction efficiency and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indoline oxides.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Chloro-2-(pyridin-4-yl)indoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indoline derivatives with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2-(pyridin-4-yl)indoline: Similar structure with a bromo substituent instead of chloro.
2-(Pyridin-4-yl)indoline: Lacks the chloro substituent at the 7th position.
7-Chloro-2-(pyridin-2-yl)indoline: Pyridinyl group at the 2nd position instead of the 4th position.
Uniqueness
Propiedades
Fórmula molecular |
C13H11ClN2 |
|---|---|
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
7-chloro-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11ClN2/c14-11-3-1-2-10-8-12(16-13(10)11)9-4-6-15-7-5-9/h1-7,12,16H,8H2 |
Clave InChI |
SKIXJSBWRMMRHW-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=C1C=CC=C2Cl)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


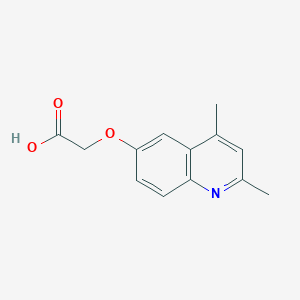
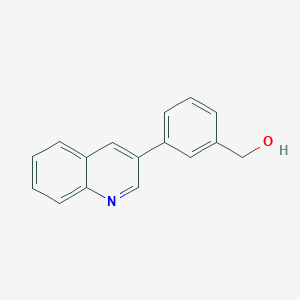
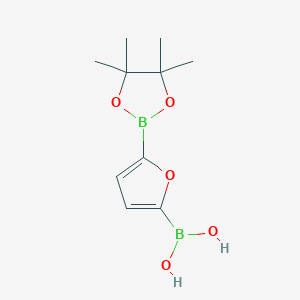
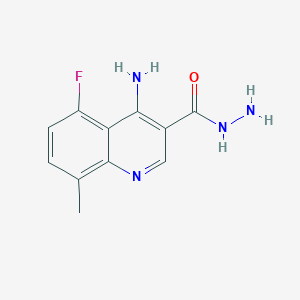
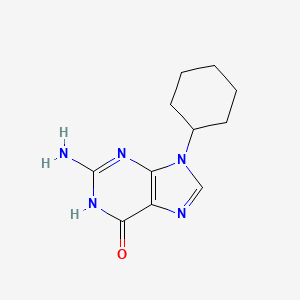

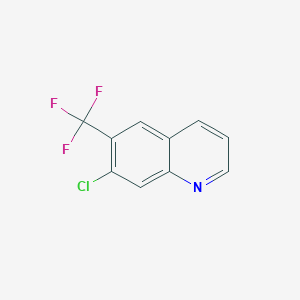


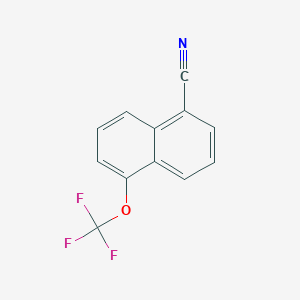

![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)

